Garcilatelic acid
Description
Garcilatelic acid is a naturally occurring compound isolated from the tropical plant Garcinia lateriflora . It belongs to the class of caged-xanthones and has shown significant antiproliferative activity against various tumor cell lines, including A549, MDA-MB-231, MCF-7, KB, and KB-VIN . The compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment.
Properties
Molecular Formula |
C33H36O8 |
|---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
(E)-4-[(1S,2S,17R,19R)-12-hydroxy-8,8,21,21-tetramethyl-5-(2-methylbut-3-en-2-yl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C33H36O8/c1-9-29(3,4)22-25-18(11-12-30(5,6)39-25)23(34)21-24(35)19-14-17-15-20-31(7,8)41-32(27(17)36,13-10-16(2)28(37)38)33(19,20)40-26(21)22/h9-12,14,17,20,34H,1,13,15H2,2-8H3,(H,37,38)/b16-10+/t17-,20-,32-,33+/m0/s1 |
InChI Key |
MBENYWBYGGOHPB-IETUPHROSA-N |
Isomeric SMILES |
C/C(=C\C[C@]12C(=O)[C@@H]3C[C@H]([C@]14C(=C3)C(=O)C5=C(O4)C(=C6C(=C5O)C=CC(O6)(C)C)C(C)(C)C=C)C(O2)(C)C)/C(=O)O |
Canonical SMILES |
CC(=CCC12C(=O)C3CC(C14C(=C3)C(=O)C5=C(O4)C(=C6C(=C5O)C=CC(O6)(C)C)C(C)(C)C=C)C(O2)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Garcilatelic acid can be synthesized through a series of organic reactions involving the precursor compounds found in Garcinia lateriflora. The extraction process typically involves the use of solvents like methanol and dichloromethane (CH₂Cl₂) to isolate the compound from the plant material .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Garcinia lateriflora using a combination of solvent extraction and chromatographic techniques. The process is optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Garcilatelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.
Major Products Formed:
Scientific Research Applications
Garcilatelic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound is studied for its antiproliferative effects on tumor cell lines.
Medicine: this compound shows promise as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of pharmaceuticals and other therapeutic agents
Mechanism of Action
Garcilatelic acid exerts its effects primarily through the inhibition of cell proliferation. It targets specific molecular pathways involved in cell growth and division, leading to apoptosis (programmed cell death) in cancer cells. The compound interacts with various cellular proteins and enzymes, disrupting their normal function and thereby inhibiting tumor growth .
Comparison with Similar Compounds
Garcilatelic acid is unique among caged-xanthones due to its potent antiproliferative activity. Similar compounds include:
Gambogefic acids B–E: These are also caged-xanthones isolated from Garcinia lateriflora with similar anticancer properties.
Garcilatelibiphenyls A–D: These biphenyl derivatives share structural similarities with this compound and exhibit comparable biological activities.
Q & A
Q. What are the standard protocols for isolating and characterizing Garcilatelic acid from natural sources?
Methodological Answer: Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques like HPLC or column chromatography. Characterization requires spectroscopic methods: UV-Vis for conjugation patterns, NMR (¹H/¹³C) for structural elucidation, and mass spectrometry for molecular weight validation. Purity assessment should include HPLC with a photodiode array detector (>95% purity threshold) .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer: Design accelerated stability studies using buffer solutions (pH 3–9) and controlled temperatures (25–60°C). Monitor degradation via HPLC at fixed intervals. Kinetics models (e.g., Arrhenius equation) predict shelf life, while LC-MS identifies degradation products. Include triplicate trials to ensure reproducibility .
Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?
Methodological Answer: Use cell-based assays (e.g., MTT for cytotoxicity) or enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity). Normalize results against positive controls (e.g., aspirin for COX-2) and validate with dose-response curves (IC₅₀ calculations). Ensure cell lines are authenticated and culture conditions standardized .
Q. How should researchers address discrepancies in reported solubility values for this compound?
Methodological Answer: Re-evaluate solubility using standardized protocols (e.g., shake-flask method with HPLC quantification). Variables like solvent purity, agitation speed, and equilibration time must be controlled. Compare results with literature using statistical tools (e.g., ANOVA) to identify systematic errors .
Q. What spectroscopic techniques are critical for distinguishing this compound from structurally similar analogs?
Methodological Answer: Combine 2D NMR (COSY, HSQC) to resolve overlapping signals and high-resolution mass spectrometry (HR-MS) for exact mass confirmation. X-ray crystallography provides definitive structural evidence if crystals are obtainable .
Advanced Research Questions
Q. How can contradictory findings about this compound’s mechanism of action in different studies be reconciled?
Methodological Answer: Conduct meta-analyses of existing data to identify confounding variables (e.g., cell type, concentration ranges). Validate hypotheses using knock-out models (e.g., CRISPR for target genes) or isotopic labeling to track metabolic pathways. Cross-reference results with orthogonal assays (e.g., SPR for binding affinity) .
Q. What strategies optimize the design of in vivo studies to evaluate this compound’s pharmacokinetics?
Methodological Answer: Use compartmental modeling (e.g., non-linear mixed-effects) to predict absorption/distribution. Employ microsampling techniques in rodent studies to reduce animal use. Validate bioavailability via LC-MS/MS plasma analysis and correlate with in vitro permeability assays (e.g., Caco-2 monolayers) .
Q. How do computational models improve the prediction of this compound’s interactions with biological targets?
Methodological Answer: Apply molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use cheminformatics tools (e.g., SwissADME) to predict ADMET properties .
Q. What experimental frameworks address the gap in understanding this compound’s role in multi-target modulation?
Methodological Answer: Implement network pharmacology approaches to map protein-protein interaction networks. Use transcriptomics (RNA-seq) and proteomics (SILAC) to identify downstream effectors. Validate multi-target hypotheses via gene set enrichment analysis (GSEA) and pathway inhibition assays .
Q. How should researchers design studies to resolve conflicting data on this compound’s cytotoxicity thresholds across cancer cell lines?
Methodological Answer: Standardize assays using CLSI guidelines, including controls for cell viability (e.g., ATP quantification) and apoptosis markers (e.g., Annexin V/PI). Perform multi-omics integration (transcriptomics + metabolomics) to identify cell-line-specific resistance mechanisms. Use machine learning (e.g., random forest) to model dose-response variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
